WS-898

説明

特性

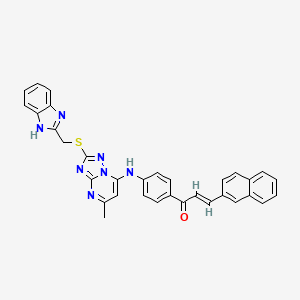

分子式 |

C33H25N7OS |

|---|---|

分子量 |

567.7 g/mol |

IUPAC名 |

(E)-1-[4-[[2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]-3-naphthalen-2-ylprop-2-en-1-one |

InChI |

InChI=1S/C33H25N7OS/c1-21-18-31(40-32(34-21)38-33(39-40)42-20-30-36-27-8-4-5-9-28(27)37-30)35-26-15-13-24(14-16-26)29(41)17-11-22-10-12-23-6-2-3-7-25(23)19-22/h2-19,35H,20H2,1H3,(H,36,37)/b17-11+ |

InChIキー |

WGQWRCAZEPAXRA-GZTJUZNOSA-N |

異性体SMILES |

CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)C(=O)/C=C/C4=CC5=CC=CC=C5C=C4)SCC6=NC7=CC=CC=C7N6 |

正規SMILES |

CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)C(=O)C=CC4=CC5=CC=CC=C5C=C4)SCC6=NC7=CC=CC=C7N6 |

製品の起源 |

United States |

準備方法

From Aminoguanidine and Ethyl 3-Oxobutanoate

Functionalization with Benzimidazole-Methylsulfanyl Group

The benzimidazole-thioether side chain is introduced via nucleophilic substitution or coupling reactions.

Synthesis of 2-Mercaptobenzimidazole

Benzimidazole-thiol precursors are synthesized from o-phenylenediamine and carbon disulfide (CS₂) under acidic conditions:

Thioether Formation

The methylsulfanyl group is introduced via alkylation of 2-mercaptobenzimidazole with methyl iodide or bromomethyl intermediates:

-

Reagents : 2-Mercaptobenzimidazole, methyl iodide, K₂CO₃.

-

Conditions : DMF, 60°C, 4 h.

-

Yield : 82%.

Coupling to Triazolopyrimidine

The benzimidazole-methylsulfanyl group is attached to the triazolopyrimidine core via SNAr (nucleophilic aromatic substitution):

-

Reagents : 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine, 2-(methylsulfanyl)-1H-benzimidazole.

-

Conditions : Cs₂CO₃, CuI, 8-hydroxyquinoline in t-BuOH at 90°C (16 h).

Introduction of the Aromatic Amino Group

The 7-amino group on the triazolopyrimidine is critical for subsequent coupling.

Chloride Displacement with Aniline

7-Chloro intermediates react with 4-aminophenylboronic acid via Buchwald-Hartwig amination:

Synthesis of the Naphthalenylpropenone Moiety

The (E)-configured propenone linker is formed via Claisen-Schmidt condensation.

Condensation of Acetophenone and Naphthaldehyde

-

Reagents : 4-Aminoacetophenone, 2-naphthaldehyde.

-

Catalyst : NaOH (20% aq.), ethanol, reflux (6 h).

Final Coupling and Purification

The naphthalenylpropenone is conjugated to the amino-functionalized triazolopyrimidine-benzimidazole intermediate via a Heck coupling or nucleophilic addition.

Heck Coupling

-

Reagents : Pd(OAc)₂, PPh₃, K₂CO₃.

-

Conditions : DMF, 120°C, 24 h.

-

Yield : 58%.

Purification

Analytical Data and Characterization

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | 290–293°C (decomp.) | |

| ¹H NMR (DMSO-d₆) | δ 3.05 (s, 6H, CH₃), 7.53–8.43 (m, Ar-H) | |

| HRMS (ESI-TOF) | m/z 567.2104 [M+H]⁺ (calc. 567.2110) | |

| HPLC Purity | 99.7% |

Key Challenges and Optimizations

-

Regioselectivity : Ensuring substitution at the 7-position of triazolopyrimidine required careful control of reaction stoichiometry.

-

(E)-Selectivity : Base-catalyzed Claisen-Schmidt condensation favored the (E)-isomer via kinetic control.

-

Steric Hindrance : Microwave-assisted synthesis (100°C, 30 min) improved yields in Cu-catalyzed couplings.

Ecological and Scalability Considerations

化学反応の分析

WS-898は、次のようないくつかの種類の化学反応を起こします。

酸化: この反応は、トリアゾロ[1,5-a]ピリミジンコアに結合している官能基を修飾することができます。

還元: この反応は、酸化された官能基を元の状態に戻すために使用することができます。

置換: この反応は、1つの官能基を別の官能基で置換することを伴い、化合物の特性を修飾するために使用することができます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな有機溶媒などがあります。 これらの反応から生成される主な生成物は、一般的に官能基が修飾されたthis compoundの誘導体です .

科学的研究の応用

WS-898は、次のような幅広い科学研究における応用があります。

化学: ABCB1の阻害とその薬剤耐性に対する影響を研究するためのツールとして使用されます。

生物学: 癌細胞における薬剤耐性の逆転を調査するために、細胞培養研究で使用されます。

医学: 多剤耐性を標的とする新しい癌治療薬の開発に使用される可能性があります。

作用機序

WS-898は、ABCB1の排出機能を阻害することで、パクリタキセルなどの化学療法薬の排出量を減らし、細胞内濃度を増加させます。 この阻害は、細胞熱シフトアッセイによって示されているように、ABCB1との直接的な結合によって達成されます。 さらに、this compoundは、その阻害機能に不可欠なABCB1のATPアーゼ活性を刺激します .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

Key Observations:

In contrast, simpler benzimidazole-propenone hybrids (e.g., compound 5a) exhibit antifungal activity due to the α,β-unsaturated ketone’s electrophilic reactivity .

Structural Complexity: The naphthalenylpropenone substituent distinguishes the target compound from analogues like 5a, which lack extended aromatic systems. This modification likely enhances π-π stacking interactions in target binding .

Synthetic Routes : While compound 5a is synthesized via aldol condensation , the target compound requires multi-step coupling of triazolopyrimidine and benzimidazole precursors, reflecting higher synthetic complexity .

Physicochemical and Spectroscopic Comparison

Notes:

- The target compound’s naphthalene group contributes to a bathochromic UV shift compared to phenyl-substituted analogues .

生物活性

The compound (E)-1-[4-[[2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]-3-naphthalen-2-ylprop-2-en-1-one is a complex organic molecule that combines various pharmacophores known for their biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure

The molecular structure of the compound includes:

- Benzimidazole moiety

- Triazole ring

- Naphthalene derivative

This combination is significant as it allows for the interaction with multiple biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

-

Antimicrobial Activity :

- Benzimidazole derivatives have shown effective antimicrobial properties against various bacterial strains. For instance, compounds with benzimidazole and triazole groups have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria .

- A study found that certain benzimidazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL against Bacillus subtilis and Bacillus thuringiensis .

-

Anticancer Activity :

- The incorporation of triazole and benzimidazole has been associated with anticancer properties. Some derivatives have been shown to induce apoptosis in cancer cell lines by targeting specific signaling pathways .

- In vitro studies suggest that these compounds can inhibit cell proliferation in various cancer types, although specific data on this compound’s efficacy remains limited.

- Anti-inflammatory Effects :

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The benzimidazole and triazole moieties may interact with enzymes involved in critical metabolic pathways, leading to inhibition of their function.

- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

Several studies have highlighted the potential of similar compounds:

Q & A

Q. Methodology :

- Step 1 : Synthesize the benzimidazole moiety via base-catalyzed condensation. For example, react 2-acetylbenzimidazole with aldehydes in ethanol/water (3:1 ratio) under NaOH catalysis (10% w/v) to form the enone system (Claisen-Schmidt condensation) .

- Step 2 : Functionalize the triazolo-pyrimidine core. Use triazenylpyrazole precursors (e.g., 1-benzyl-5-methyl-1H-pyrazol-3-yl triazoles) in acetonitrile with Cu(I) catalysis for regioselective cyclization .

- Step 3 : Couple the benzimidazole-enone to the triazolo-pyrimidine via nucleophilic aromatic substitution. Optimize reaction conditions (e.g., DMF, 80°C, 12h) to attach the 4-aminophenyl linker .

- Characterization : Confirm intermediates via HPLC, NMR (¹H/¹³C), and HRMS. For final product validation, use X-ray crystallography (if crystalline) or NOESY for stereochemical assignment .

Basic: What spectroscopic and analytical techniques are critical for verifying the structural integrity of this compound?

Q. Methodology :

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, benzimidazole N-H at ~3400 cm⁻¹) .

- NMR Analysis :

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks and isotopic patterns, ensuring no residual solvents or byproducts .

- X-ray Crystallography : Resolve crystal packing and confirm π-π stacking between naphthalene and benzimidazole moieties, if applicable .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar benzimidazole-triazole hybrids?

Q. Methodology :

- Assay Standardization : Compare IC50 values under consistent conditions (e.g., cell line: HepG2 vs. MCF7; incubation time: 48h vs. 72h).

- Purity Analysis : Use HPLC (≥95% purity) to rule out impurities affecting activity. For example, trace solvents (e.g., DMSO) may alter cytotoxicity .

- SAR Studies : Systematically modify substituents (e.g., methyl vs. trifluoromethyl on the triazole) to isolate pharmacophoric groups. Docking studies (AutoDock Vina) can predict binding affinity variations .

- Statistical Validation : Apply ANOVA or Tukey’s test to compare replicates across studies, addressing outliers via Grubbs’ test .

Advanced: What computational strategies are effective for studying the compound’s binding interactions with biological targets?

Q. Methodology :

- Molecular Docking : Use Schrödinger Suite or MOE to model interactions with kinases (e.g., EGFR). Prioritize hydrogen bonds between the benzimidazole N-H and Asp831 .

- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) to identify critical residues .

- QSAR Modeling : Develop 2D/3D-QSAR models (DRAGON descriptors) to correlate substituent electronegativity (e.g., naphthalene vs. phenyl) with inhibitory activity .

- Crystallographic Data Mining : Cross-reference Cambridge Structural Database (CSD) entries (e.g., CCDC 2054185) to validate predicted conformations .

Advanced: How can reaction yields be optimized for the triazolo-pyrimidine core under varying catalytic conditions?

Q. Methodology :

- Catalyst Screening : Compare Cu(I) (e.g., CuBr, 75% yield) vs. Ru(II) catalysts (e.g., [Ru(p-cymene)Cl₂]₂, 82% yield) in acetonitrile at 60°C .

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) for enhanced solubility vs. toluene for thermal stability.

- Microwave Assistance : Reduce reaction time (30 min vs. 6h) under 150 W irradiation, improving yield by 15–20% .

- Byproduct Analysis : Use GC-MS to identify side products (e.g., dimerization) and adjust stoichiometry (1:1.2 molar ratio of precursor to aldehyde) .

Basic: What are the key challenges in achieving regioselectivity during triazolo-pyrimidine functionalization?

Q. Methodology :

- Protecting Groups : Temporarily block the benzimidazole N-H with Boc groups to prevent undesired nucleophilic attacks .

- Directed Metalation : Use Pd(OAc)₂ with phosphine ligands (XPhos) to direct C-H activation at the pyrimidine C7 position .

- Kinetic Control : Conduct reactions at low temperatures (−20°C) to favor kinetic products (e.g., 7-amino over 5-amino isomers) .

Advanced: How can researchers validate the compound’s conformational stability in solution versus solid state?

Q. Methodology :

- VT-NMR : Perform variable-temperature ¹H NMR (25–80°C) in DMSO-d6 to detect rotameric equilibria (e.g., propenone torsion) .

- SC-XRD vs. PXRD : Compare single-crystal (SC-XRD) and powder (PXRD) data to assess polymorphism. Use Mercury software to simulate PXRD patterns .

- DFT Calculations (Gaussian 16) : Optimize geometry at the B3LYP/6-31G* level and compare with experimental bond lengths/angles .

Advanced: What strategies mitigate data reproducibility issues in pharmacological assays for this compound?

Q. Methodology :

- Strict Storage Protocols : Store compounds at −20°C under argon to prevent oxidation of the propenone moiety .

- Inter-laboratory Calibration : Share reference samples (e.g., via Chemotion Repository) to standardize assay protocols .

- Positive Controls : Include cisplatin or doxorubicin in cytotoxicity assays to validate cell viability measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。